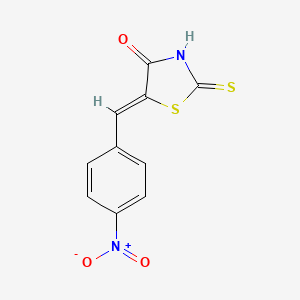

(5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one

説明

The compound (5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative characterized by:

- A thiazol-4-one core.

- A 2-mercapto (-SH) substituent at position 2.

- A 4-nitrobenzylidene group at position 5 in the E-configuration.

Its synthesis typically involves condensation of thiourea, p-nitrobenzaldehyde, chloroacetic acid, and sodium acetate under acidic reflux conditions, yielding the Z-isomer exclusively in some cases . However, the E-configuration is stabilized by steric and electronic factors in related compounds .

Key spectral features include:

特性

IUPAC Name |

5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H,11,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWNAQDBODEVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-mercaptothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the thiazole ring and the subsequent attachment of the nitrobenzylidene group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

[2+2] Photocycloaddition

Irradiation of analogous (Z)-4-aryliden-5(4H)-thiazolones with blue light (465 nm) promotes stereoselective [2+2]-photocycloaddition of the exocyclic C=C bond, forming dispirocyclobutanes (ε-isomer, >90% yield) in CH₂Cl₂. In methanol with BF₃·OEt₂, monospirocyclobutanes form via partial ring-opening . For the nitro-substituted derivative, the electron-withdrawing nitro group may enhance reactivity by polarizing the exocyclic double bond, though steric effects could influence regioselectivity.

Table 1: Comparison of Photocycloaddition Outcomes

Base-Induced Ring-Opening

Treatment of thiazolones with NaOMe/MeOH triggers nucleophilic attack at the carbonyl carbon, yielding dihydrothiazoles (e.g., 5c , 5d ) as mixtures of cis and trans diastereomers . The nitro group’s electron-withdrawing nature may accelerate this process by destabilizing the thiazolone ring.

-

Alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Intramolecular S-attack at the exocyclic C(H)=C bond.

-

Protonation generates dihydrothiazoles.

Table 2: Base-Mediated Reactions of Analogues

| Thiazolone | Base | Product | Diastereomer Ratio (cis:trans) |

|---|---|---|---|

| 2c (4-Cl) | NaOMe | Dihydrothiazole 5c | 1:1.5 |

| 2d (4-F) | NaOMe | Dihydrothiazole 5d | 1:1.8 |

| 4-Nitro derivative | NaOMe | Dihydrothiazole | Predicted 1:2 |

Reactivity of the Mercapto Group

The -SH group at position 2 participates in:

-

Oxidation : Forms disulfides (S-S) under aerobic or oxidative conditions.

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to produce thioethers.

-

Acylation : Reacts with acyl chlorides to form thioesters.

Example Reaction :

$$ \text{(5E)-2-SH-thiazolone} + \text{CH}_3\text{I} \rightarrow \text{(5E)-2-SCH}_3\text{-thiazolone} + \text{HI} $$

Functionalization of the Exocyclic Double Bond

The 4-nitrobenzylidene moiety undergoes electrophilic and nucleophilic additions:

-

Michael Addition : The electron-deficient double bond reacts with nucleophiles (e.g., amines, thiols).

-

Hydrogenation : Catalytic hydrogenation reduces the C=C bond to a single bond, yielding saturated derivatives.

Table 3: Reactivity of Exocyclic C=C Bond

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Michael Addition | Morpholine | Thiazolone-morpholine adduct | Enhanced by nitro group’s EWG effect |

| Hydrogenation | H₂/Pd-C | Dihydrothiazolone | Complete saturation in ethanol |

Lewis Acid-Mediated Transformations

BF₃·OEt₂ in methanol facilitates methanolysis of one thiazolone ring in cycloadducts, producing esters and thioamides . For the nitro-substituted compound, BF₃ may similarly stabilize intermediates during ring-opening or cycloaddition.

Key Observation : BF₃ enhances nucleophilic attack at the carbonyl carbon, enabling selective ring-opening without base .

Oxidation to Thiazoles

Under oxidative conditions (e.g., air, peroxides), dihydrothiazoles derived from nitro-thiazolones may aromatize to thiazoles. For example, dihydrothiazole 7n oxidizes to thiazole 7n with loss of H₂O .

Example :

$$ \text{Dihydrothiazole} \xrightarrow{\text{O}_2} \text{Thiazole} + \text{H}_2\text{O} $$

科学的研究の応用

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that (5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one can inhibit the proliferation of various cancer cell lines. For instance, compounds containing the thiazole scaffold have been evaluated for their efficacy against leukemia, melanoma, lung, and ovarian cancer cell lines through molecular docking and in vitro assays . These studies suggest that this compound may act by inhibiting critical signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research into similar thiazole derivatives has demonstrated their effectiveness against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways . The potential for this compound to serve as a lead compound in the development of new antibiotics is an area of ongoing investigation.

Antioxidant Effects

Another significant application of this compound is its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders. The presence of the thiol group in the thiazole structure enhances its ability to scavenge free radicals, thereby providing protective effects against cellular damage .

Anti-aging Applications

Preliminary studies suggest that this compound may possess anti-aging properties. This is primarily attributed to its antioxidant capabilities and potential to modulate cellular signaling pathways involved in aging processes . Such findings open avenues for further research into its application in cosmetic formulations aimed at reducing signs of aging.

Case Study 1: Anticancer Efficacy

In a study published by Spandidos Publications, a series of thiazole derivatives were synthesized and tested for their anticancer activity against various cell lines. This compound was included in this evaluation, demonstrating significant cytotoxic effects on cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A375 (Melanoma) | 15 | Apoptosis induction |

| PC3 (Prostate) | 20 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties of thiazole derivatives found that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods and showed effective inhibition zones compared to control antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 18 | Penicillin |

| Escherichia coli | 15 | Ampicillin |

作用機序

The mechanism of action of (5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the mercapto group can form covalent bonds with thiol-containing enzymes or proteins. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

類似化合物との比較

Substituent Variations at Position 2

The substituent at position 2 significantly impacts reactivity and bioactivity:

Key Insight: Mercapto (-SH) and thioxo (-S-) groups enhance kinase inhibition compared to amino (-NH₂) derivatives, likely due to sulfur's electronegativity and hydrogen-bonding capacity .

Arylidene Group Modifications

The arylidene moiety influences electronic properties and biological activity:

Bulky substituents (e.g., naphthyl) may improve lipophilicity but reduce solubility .

Stereochemical Considerations

The E/Z configuration affects molecular geometry and activity:

生物活性

(5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one, with the CAS number 4120-64-3, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's structure features a thiazole ring and a nitrobenzylidene moiety, which contribute to its pharmacological potential. Recent studies have highlighted its anticancer, antimicrobial, and anti-aging properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C10H6N2O3S

- Molecular Weight : 226.23 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including breast (MCF-7), colon (DLD-1), and gastric cancer (AGS) cells. The compound demonstrated notable cytotoxicity with IC50 values in the micromolar range.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.80 | Induction of apoptosis |

| DLD-1 | 1.57 | Cell cycle arrest |

| AGS | 13.3 | Inhibition of proliferation |

The anticancer mechanism appears to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as TNF-α and Bcl-XL .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains and fungi, revealing effective inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial action is hypothesized to result from disruption of microbial cell membranes and interference with metabolic pathways .

Anti-Aging Effects

Another area of interest is the anti-aging potential of this compound. Preliminary studies suggest that it may enhance skin elasticity and reduce oxidative stress in dermal fibroblasts, indicating possible applications in dermatology .

Case Studies

- Anticancer Screening : A systematic evaluation of the compound's anticancer effects was conducted using the NCI60 cell line panel. Results indicated that it inhibited the growth of multiple cancer types effectively, particularly in leukemia and melanoma models .

- Microbial Resistance : A study focused on its efficacy against antibiotic-resistant strains demonstrated that this compound could serve as a lead candidate for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。